molecular formula C29H21N5O3S2 B11638409 2-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11638409
M. Wt: 551.6 g/mol
InChI Key: DKJBVETYYASDSS-UHFFFAOYSA-N
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Description

2-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzothiazole moiety, a furotriazolopyrimidine core, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to begin with the synthesis of the benzothiazole moiety, followed by the formation of the furotriazolopyrimidine core.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Mechanism of Action

The mechanism of action of 2-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The furotriazolopyrimidine core may contribute to the compound’s ability to cross biological membranes and reach intracellular targets .

Properties

Molecular Formula

C29H21N5O3S2

Molecular Weight

551.6 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-ylsulfanylmethyl)-11,12-bis(4-methoxyphenyl)-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C29H21N5O3S2/c1-35-19-11-7-17(8-12-19)24-25-27-32-23(15-38-29-31-21-5-3-4-6-22(21)39-29)33-34(27)16-30-28(25)37-26(24)18-9-13-20(36-2)14-10-18/h3-14,16H,15H2,1-2H3

InChI Key

DKJBVETYYASDSS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC3=C2C4=NC(=NN4C=N3)CSC5=NC6=CC=CC=C6S5)C7=CC=C(C=C7)OC

Origin of Product

United States

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